GSK8814

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GSK8814 是一种专门针对 ATAD2 和 ATAD2B 溴结构域的化学探针。这些溴结构域是染色质重塑因子,可以调节多种肿瘤细胞生长因子的表达。 ATAD2 的过表达与多种癌症的预后不良相关 。 This compound 对 ATAD2/2B 溴结构域具有高度选择性,使其成为癌症研究中宝贵的工具 .

准备方法

GSK8814 的合成涉及多个步骤,包括其核心结构的形成和官能团的引入。合成路线通常包括以下步骤:

- 双环核心结构的形成。

- 二氟环己基的引入。

- 甲氧基哌啶基的连接。

- 最终修饰以实现所需的化学性质 .

This compound 的工业生产方法尚未得到广泛记录,但它们可能涉及对合成路线进行优化,以实现大规模生产,确保高产率和纯度。

化学反应分析

GSK8814 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可以修饰 this compound 上的官能团。

取代: 取代反应可以在核心结构上引入不同的取代基.

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及促进取代反应的各种催化剂。形成的主要产物取决于所使用的具体反应条件和试剂。

科学研究应用

GSK8814 有着多种科学研究应用:

化学: 用于作为化学探针研究 ATAD2/2B 溴结构域。

生物学: 有助于理解 ATAD2 在染色质重塑和基因表达中的作用。

医学: 由于对 ATAD2/2B 溴结构域具有高度选择性,因此在癌症研究中具有潜在的治疗应用。

工业: 可用于开发新的癌症疗法和诊断工具.

作用机制

GSK8814 通过与 ATAD2/2B 溴结构域结合发挥作用,取代溴结构域上的乙酰化 H4 肽。这种结合抑制了 ATAD2 的功能,而 ATAD2 对其与乙酰化染色质的关联至关重要。 This compound 的结合常数 (pKd) 为 8.1,并且对其他溴结构域显示出高选择性 .

相似化合物的比较

GSK8814 由于其对 ATAD2/2B 溴结构域的高度选择性而独一无二。类似的化合物包括:

GSK8815: 针对 ATAD2 的效力降低的阴性对照化合物。

BET-IN-16: 具有抗癌活性的溴结构域和额外末端 (BET) 抑制剂。

PROTAC BRD4 降解剂-22: 靶向 BRD4 的基于 PROTAC 的降解剂

这些化合物在选择性和靶向溴结构域方面有所不同,突出了 this compound 在其对 ATAD2/2B 的特定靶向性方面的独特性。

生物活性

GSK8814 is a selective chemical probe targeting the bromodomain of the ATPase family AAA domain-containing protein 2 (ATAD2) and ATAD2B. This compound has garnered attention due to its potential implications in cancer therapy, particularly in relation to chromatin remodeling and tumor cell growth regulation.

Overview of this compound

This compound was developed as part of a series of bromodomain inhibitors, with a focus on its ability to modulate the activity of ATAD2, a protein implicated in various cancers. The compound exhibits a binding constant pKd=8.1, indicating strong binding affinity as measured by isothermal titration calorimetry (ITC) . Its selectivity is notable, being over 100-fold selective against other bromodomains, particularly BRD4, which is often involved in oncogenic processes .

Key Characteristics

- Binding Affinity : pIC50=7.3 for displacing acetylated H4 peptide from the ATAD2 bromodomain.

- Selectivity : More than 100-fold selective over other bromodomains in the BROMOscan assay.

- Cellular Activity : Exhibits an effective concentration (EC50) of 2 µM in cellular assays assessing interaction with histone H3.3 .

ATAD2 and ATAD2B are chromatin remodeling factors that play crucial roles in regulating gene expression linked to tumor growth. Overexpression of ATAD2 is associated with poor prognosis in several cancers, including esophageal squamous cell carcinoma (ESCC) and hepatocellular carcinoma . this compound's inhibition of ATAD2 disrupts its function in promoting cancer cell proliferation and survival.

Cellular Effects

- Inhibition of Tumor Growth : Silencing ATAD2 has been shown to reduce colony formation and growth in ESCC cells, indicating that this compound could similarly impede tumor progression .

- Cell Cycle Regulation : Knockdown of ATAD2 leads to decreased expression of cyclins (e.g., cyclin D1), which are critical for cell cycle progression, thereby inducing cell cycle arrest and apoptosis .

In Vitro Studies

This compound has been evaluated for its biological activity across various cancer cell lines. The following table summarizes key findings from recent studies:

Case Studies

-

Esophageal Squamous Cell Carcinoma :

- This compound significantly inhibited growth and colony formation abilities of ESCC cells.

- It was observed that silencing ATAD2 led to reduced lactate production and altered glucose uptake pathways, suggesting metabolic reprogramming as a therapeutic avenue.

-

Breast Cancer Models :

- In BT-549 breast cancer cells, this compound demonstrated potent anti-proliferative effects with an IC50 value of 5.43 μM.

- The compound also showed significant impacts on c-Myc activation, a key regulator in many cancers.

属性

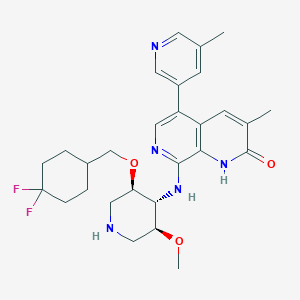

IUPAC Name |

8-[[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)/t22-,23+,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPMMWAOCCOULO-JBRSBNLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)N[C@@H]4[C@H](CNC[C@H]4OCC5CCC(CC5)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F2N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。